Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of different heterocyclic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-9(2)17-11(16)8-19-13-15-14-12(18-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
QZWXWAZZDGMAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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